(R)-tert-butyl (1-(3-formyl-[1,1'-biphenyl]-2-yl)piperidin-3-yl)carbamate
Overview
Description
The compound is a carbamate derivative with a biphenyl and piperidine structure. Carbamates are organic compounds derived from carbamic acid and are often used in pharmaceuticals and pesticides . The biphenyl structure is a key component in many pharmaceuticals and organic materials, and piperidine is a common structure in medicinal chemistry .
Synthesis Analysis
While specific synthesis methods for this compound are not available, carbamates can generally be synthesized through the reaction of alcohols with isocyanates . Additionally, the compound seems to involve a boronic ester, which are valuable building blocks in organic synthesis .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Boronic esters are generally stable and easy to handle, making them important to organic synthesis .Scientific Research Applications
Asymmetric Synthesis and Antagonists
An efficient asymmetric synthesis method for producing intermediates like 1-tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate, useful in the synthesis of nociceptin antagonists, highlights the significance of such compounds in therapeutic applications. This method is notable for its practicality and scalability, proving beneficial for large-scale production with high enantiomeric excess (H. Jona et al., 2009).
Anticancer Drug Intermediates
Tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate is another example of an important intermediate for small molecule anticancer drugs. The development of a rapid and high-yield synthetic method for this compound demonstrates its critical role in the ongoing efforts to optimize and discover effective anticancer therapeutics (Binliang Zhang et al., 2018).
Safety and Hazards
Future Directions
The future directions would depend on the intended use of the compound. If it’s a pharmaceutical, future research could involve optimizing the synthesis process, studying the mechanism of action, and conducting preclinical and clinical trials. If it’s for material science, future research could involve studying its physical and chemical properties and potential applications .
Properties
IUPAC Name |
tert-butyl N-[(3R)-1-(2-formyl-6-phenylphenyl)piperidin-3-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3/c1-23(2,3)28-22(27)24-19-12-8-14-25(15-19)21-18(16-26)11-7-13-20(21)17-9-5-4-6-10-17/h4-7,9-11,13,16,19H,8,12,14-15H2,1-3H3,(H,24,27)/t19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBWPIAQEJKRGGB-LJQANCHMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1)C2=C(C=CC=C2C3=CC=CC=C3)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCCN(C1)C2=C(C=CC=C2C3=CC=CC=C3)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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